molecular formula C18H29ClN2O3S B13384644 (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride

(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride

Cat. No.: B13384644
M. Wt: 389.0 g/mol
InChI Key: XQCJOYZLWFNDIO-UHFFFAOYSA-N
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Description

®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenol group, a sulfonyl group, and a piperidine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the sulfonyl and phenol groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to sulfides or thiols under specific conditions.

    Substitution: The piperidine and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the sulfonyl group may produce sulfides or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the piperidine or pyrrolidine rings.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a tool for studying the effects of specific chemical modifications on biological systems. Its ability to undergo various chemical reactions makes it useful for probing the structure-activity relationships of different biological molecules.

Medicine

In medicine, ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride may have potential therapeutic applications. Its unique chemical properties could be exploited to develop new drugs or drug delivery systems, particularly for targeting specific molecular pathways or receptors.

Industry

In industry, this compound can be used in the development of new materials or chemical processes. Its versatility and reactivity make it a valuable component in the design of novel industrial products or processes.

Mechanism of Action

The mechanism of action of ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group may interact with enzymes or receptors, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The piperidine and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol
  • ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol sulfate
  • ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol acetate

Uniqueness

The hydrochloride salt form of ®-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol offers improved solubility and stability compared to its free base or other salt forms. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are critical factors.

Properties

IUPAC Name

3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18;/h2,5-6,14-16,21H,3-4,7-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCJOYZLWFNDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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